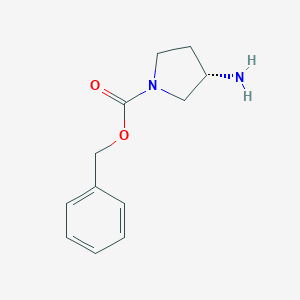

(S)-1-Cbz-3-Aminopyrrolidine

説明

Significance of Chiral Amines in Pharmaceutical and Agrochemical Industries

Chiral amines are organic compounds that are fundamental to the creation of enantiomerically pure substances. marketresearchintellect.com Their importance in the pharmaceutical and agrochemical industries cannot be overstated. In pharmaceuticals, these compounds are crucial intermediates in the synthesis of a wide range of drugs, including those for cancer, depression, and allergies. marketresearchintellect.comopenaccessgovernment.org The stereochemistry of these amines is often critical for the efficacy and safety of a drug, as different enantiomers of a molecule can have vastly different biological activities. openaccessgovernment.org One enantiomer might produce the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. openaccessgovernment.org Consequently, the ability to synthesize single, pure enantiomers is of paramount importance in drug development. openaccessgovernment.org

In the agrochemical sector, chiral amines are vital for producing more effective and environmentally benign pesticides and herbicides. marketresearchintellect.com The use of enantiomerically pure agrochemicals can lead to higher potency and reduced environmental impact, which aligns with the increasing global focus on sustainability. marketresearchintellect.com The demand for these enantiomerically pure compounds is a major driver of growth in the global chiral amines market. marketresearchintellect.com

The Pyrrolidine (B122466) Scaffold as a Core Structure in Biologically Active Molecules

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast number of biologically active molecules, both natural and synthetic. nih.govfrontiersin.org This heterocyclic system is a cornerstone in medicinal chemistry, serving as a foundational structure for the development of new therapeutic agents. dntb.gov.uadntb.gov.ua Its widespread use is attributed to several key features that make it an attractive scaffold for drug design. nih.gov

The non-planar nature of the pyrrolidine ring provides a three-dimensional structure that is advantageous for exploring pharmacophore space. nih.govdntb.gov.ua This "pseudorotation" allows for a range of conformations, enabling the molecule to adapt and bind to various biological targets. nih.govdntb.gov.ua The sp³-hybridized carbon atoms of the pyrrolidine ring contribute to its molecular complexity and three-dimensional shape, which can enhance properties like solubility and lipophilicity. nih.gov This structural flexibility can be controlled and fine-tuned by the strategic placement of substituents on the ring. nih.gov

Role of (S)-1-Cbz-3-Aminopyrrolidine as a Chiral Building Block

This compound is a valuable and versatile chiral building block in organic synthesis and medicinal chemistry. chemimpex.combldpharm.comresearchscientific.co.uk Its structure, which incorporates a protected amine on the pyrrolidine ring, allows for the controlled introduction of functional groups, making it a key intermediate in the synthesis of complex molecules. chemimpex.com The presence of the carbamoyl (B1232498) (Cbz) protecting group on the nitrogen atom allows for selective chemical transformations at other positions of the molecule. researchgate.net

This compound is particularly significant in asymmetric synthesis, where the goal is to create molecules with a specific three-dimensional arrangement. chemimpex.com The defined stereochemistry of this compound ensures the transfer of chirality to the final product, which is often crucial for its intended biological activity. chemimpex.com It serves as a precursor for a wide range of bioactive molecules and is frequently employed in the development of new pharmaceutical agents. chemimpex.com

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives is diverse and expanding. A significant area of focus is its use in the synthesis of novel therapeutic agents. For instance, 3-aminopyrrolidine (B1265635) derivatives have been investigated as modulators of chemokine receptors, which are involved in inflammatory and immunomodulatory processes. google.com These compounds have potential applications in treating conditions such as rheumatoid arthritis and transplant rejection. google.com

Furthermore, derivatives of this compound are utilized as intermediates in the creation of potent and selective enzyme inhibitors. For example, pyrrolidine derivatives have been synthesized and evaluated as inhibitors of cAMP-specific phosphodiesterase. nih.gov The conformational properties of the pyrrolidine ring play a crucial role in the inhibitory activity of these molecules. nih.gov The development of efficient synthetic methods, including chemo-enzymatic approaches, to produce chiral 3-aminopyrrolidine derivatives continues to be an active area of research, aiming to provide access to these important building blocks in high optical purity. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

benzyl (3S)-3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXJNSKAXZNWMQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364012 | |

| Record name | (S)-1-Cbz-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-72-5 | |

| Record name | (S)-1-Cbz-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122536-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for S 1 Cbz 3 Aminopyrrolidine

Stereoselective Synthesis of (S)-1-Cbz-3-Aminopyrrolidine

The creation of enantiomerically pure this compound is paramount for its use in pharmaceuticals. Various methods have been developed to achieve high stereoselectivity.

Stepwise Synthetic Routes from Chiral Pyrrolidine (B122466) Scaffolds

A primary strategy for synthesizing this compound involves a stepwise approach starting from a pre-existing chiral pyrrolidine framework. This method relies on the careful selection and application of protecting groups to ensure the desired stereochemical outcome.

The synthesis often commences with the protection of the 3-amino group of a suitable (S)-pyrrolidine derivative with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in an anhydrous solvent like dichloromethane (B109758) (DCM), often in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). To minimize the risk of racemization, this reaction is frequently carried out at reduced temperatures, such as below 0°C. The resulting intermediate, (S)-3-(Boc-amino)pyrrolidine, is then purified through aqueous workup and column chromatography.

Following the successful protection of the 3-amino group, the secondary amine at the 1-position of the pyrrolidine ring is protected with a benzyloxycarbonyl (Cbz) group. This is accomplished by treating the Boc-protected intermediate with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate (NaHCO₃). This sequential protection strategy yields the target molecule, (S)-1-Cbz-3-(Boc-amino)pyrrolidine, which can then be selectively deprotected for further synthetic manipulations.

Chemo-enzymatic Approaches for Enantiopure Aminopyrrolidines

Chemo-enzymatic methods offer a green and efficient alternative for producing enantiopure aminopyrrolidines. researchgate.net These strategies leverage the high stereoselectivity of enzymes for key transformations.

Kinetic resolution of racemic mixtures is a common chemo-enzymatic strategy. For instance, racemic N-protected 3-aminopyrrolidine (B1265635) derivatives can be resolved using enzymes like transaminases or hydrolases. researchgate.net Research has demonstrated that the resolution of 1-N-Cbz-protected 3-aminopyrrolidine can achieve over 99% enantiomeric excess (ee) at a 50% conversion rate. smolecule.com The presence of the carbamate (B1207046) protecting group can significantly enhance both the reaction rate and the enantioselectivity of the enzymatic process. smolecule.com

One-pot photoenzymatic synthesis routes have also been developed, combining photochemical C-H activation with a stereoselective enzymatic transamination step to produce N-Boc-3-aminopyrrolidine with high conversion and enantiomeric excess. researchgate.net Furthermore, some approaches utilize enzymes for the desymmetrization of prochiral substrates or the dynamic kinetic resolution of racemic starting materials, providing efficient pathways to the desired enantiomer.

Asymmetric Synthesis utilizing Chiral Auxiliaries

Asymmetric synthesis employing chiral auxiliaries is a powerful technique for establishing the desired stereochemistry in the pyrrolidine ring. york.ac.uknih.gov A chiral auxiliary is a temporary chiral moiety that is incorporated into the substrate to direct the stereochemical course of a reaction. york.ac.uk

In the context of synthesizing this compound, a chiral auxiliary can be used to control the formation of the stereocenter at the 3-position of the pyrrolidine ring. While specific examples directly leading to this compound are not detailed in the provided context, the general principle involves attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary to yield the enantiomerically enriched product.

Resolution Methods for Enantiopure 3-Aminopyrrolidine Derivatives

Beyond stereoselective synthesis, the resolution of racemic mixtures of 3-aminopyrrolidine derivatives is a widely used method to obtain the pure enantiomers. acs.orgacs.org

One common approach is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, such as a tartaric acid derivative, to form a pair of diastereomeric salts. google.com Due to their different physical properties, these salts can often be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base. google.com

Radical Cyclization Approaches to 3-Aminopyrrolidines

Radical cyclization reactions have emerged as a powerful tool in organic synthesis for the construction of cyclic systems, including the pyrrolidine ring found in 3-aminopyrrolidine derivatives. These methods often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a tethered unsaturation.

One notable approach involves the samarium(II) iodide (SmI2)-promoted cyclization of neutral α-aminoalkyl radicals. researchgate.netconsensus.app These radicals can be generated from precursors such as N-(α-benzotriazolyl)alkenylamines. The process allows for the formation of the 3-aminopyrrolidine core structure. researchgate.net The versatility of this method lies in the ability to further manipulate the resulting products to yield a variety of substituted 3-aminopyrrolidines. consensus.app

Other strategies for generating carbon-centered radicals for pyrrolidine synthesis include tin hydride-mediated chain reactions. diva-portal.org For instance, a 5-exo-dig cyclization can be initiated to form the pyrrolidine ring. diva-portal.org Additionally, radical cyclizations play a crucial role in the total synthesis of complex natural products containing the pyrrolidine motif. For example, they have been instrumental in constructing tricyclic core structures and oxindoles in the synthesis of alkaloids like gelsemine. acs.org The treatment of α-amino selenoester-tethered electronically poor alkenes with tributyltin hydride or tris(trimethylsilyl)silane (B43935) (TTMSS) can also induce intramolecular radical cyclization to yield azabicyclic systems related to the pyrrolidine structure. acs.org

Comparative Analysis of Synthetic Routes: Efficiency and Stereoselectivity

The synthesis of enantiomerically pure this compound is critical for its application as a chiral building block in medicinal chemistry. Several synthetic strategies have been developed, each with its own advantages and disadvantages concerning yield, cost-effectiveness, and control of stereochemistry.

Chemo-enzymatic Synthesis: A prominent route involves a chemo-enzymatic approach starting from N-Cbz-aspartic acid. researchgate.net This method utilizes enzymes, such as proteases, for the highly enantioselective transformation of aspartic acid derivatives. The process can involve the synthesis of N-Cbz-α-aminosuccinimides, which are then subjected to sequential cyclization, selective deprotection, and reduction steps to afford the desired benzyl-protected 3-aminopyrrolidine. researchgate.net Biocatalytic methods, such as the use of ω-transaminases, have also been developed for the efficient synthesis of chiral amines, offering high enantiomeric excess and scalability. researchgate.net

Resolution of Racemates: Another common strategy is the resolution of a racemic mixture of 1-benzyl-3-aminopyrrolidine. google.com This method employs a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts with the racemic amine. These salts can then be separated by fractional crystallization. After separation, the desired enantiomer is liberated by treatment with a base. While this method can be effective, the maximum theoretical yield for the desired enantiomer is 50%, and it requires the successful separation of the diastereomeric salts. google.com

Asymmetric Catalysis: Modern synthetic methods increasingly rely on asymmetric catalysis to establish the stereogenic center with high enantioselectivity. Copper-catalyzed reactions, for instance, have been employed for the enantioselective synthesis of related chiral amine structures. nih.govnih.gov These methods offer the potential for high atom economy and can provide direct access to the desired chiral product from achiral starting materials.

Below is a comparative analysis of these synthetic approaches:

| Synthetic Route | Key Features | Advantages | Disadvantages |

| Chemo-enzymatic Synthesis | Utilizes enzymes (e.g., proteases, transaminases) for stereoselective transformations. researchgate.netresearchgate.net | High enantioselectivity (>95% ee often achievable), mild reaction conditions, environmentally friendly. researchgate.netresearchgate.net | May require specific enzyme optimization, potential for substrate inhibition. |

| Resolution of Racemates | Separation of enantiomers from a racemic mixture using a chiral resolving agent (e.g., tartaric acid). google.com | Utilizes readily available starting materials, well-established technique. google.com | Maximum 50% theoretical yield for the desired enantiomer, requires efficient separation of diastereomers. |

| Asymmetric Catalysis | Employs a chiral catalyst (e.g., copper-bisoxazoline complex) to induce enantioselectivity. nih.gov | Potentially high yields and enantioselectivity, atom-economical. nih.govnih.gov | May require expensive catalysts and ligands, optimization of reaction conditions can be complex. |

The choice of synthetic route for this compound often depends on the desired scale of production, cost considerations, and the required level of enantiopurity. While classical resolution is a straightforward approach, modern chemo-enzymatic and asymmetric catalytic methods offer more efficient and stereoselective pathways to this valuable chiral intermediate.

Chemical Reactivity and Derivatization of S 1 Cbz 3 Aminopyrrolidine

Selective Deprotection Strategies

In multi-step syntheses, it is common to use derivatives of (S)-1-Cbz-3-aminopyrrolidine that contain an additional protecting group on the 3-amino position, such as the tert-butoxycarbonyl (Boc) group. The Cbz and Boc groups are chosen for their differing stabilities to various reagents, a concept known as orthogonality. total-synthesis.commasterorganicchemistry.com This allows for the selective removal of one group while the other remains intact, providing precise control over the synthetic route. masterorganicchemistry.com

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. wikipedia.org It is renowned for its stability in basic and mildly acidic conditions but can be efficiently cleaved under strong acidic conditions. nih.govsemanticscholar.org This property allows for its selective removal in the presence of the more robust Cbz group, which is stable to most acidic conditions. total-synthesis.com

Common methods for Boc deprotection involve the use of strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (CH₂Cl₂), or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or ethyl acetate. wikipedia.orgmasterorganicchemistry.com Lewis acids, such as aluminum chloride (AlCl₃), tin(II) trifluoromethanesulfonate (B1224126) [Sn(OTf)₂], and boron trifluoride (BF₃), have also been employed for this purpose. wikipedia.orgtandfonline.com For substrates sensitive to harsh acidic conditions, milder methods using reagents like oxalyl chloride in methanol have been developed, which can proceed at room temperature. nih.govresearchgate.net

| Reagent(s) | Solvent(s) | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | A very common and clean method for Boc removal. wikipedia.orgmasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Methanol or Ethyl Acetate | Room Temperature | Widely used, generates the hydrochloride salt of the amine. wikipedia.org |

| Tin(II) Triflate (Sn(OTf)₂) | Dichloromethane (CH₂Cl₂) | 0°C to Room Temp | A mild Lewis acid approach. tandfonline.com |

| Oxalyl Chloride | Methanol | Room Temperature | A mild method suitable for sensitive substrates; reactions are often complete within 1-4 hours. nih.gov |

| Silica Gel | Toluene | Reflux | Can selectively cleave Boc groups on nitrogen atoms conjugated to an aromatic system, leaving other carbamates like Cbz intact. jlu.edu.cn |

The benzyloxycarbonyl (Cbz or Z) group is stable under acidic and basic conditions but is sensitive to reductive cleavage. total-synthesis.comijacskros.com The most common method for removing a Cbz group is catalytic hydrogenolysis. masterorganicchemistry.com This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). total-synthesis.commasterorganicchemistry.com This method is exceptionally mild and occurs at neutral pH, making it compatible with acid- or base-sensitive functional groups, including the Boc group. masterorganicchemistry.commasterorganicchemistry.com

An alternative to using hydrogen gas is transfer hydrogenolysis, which uses a hydrogen donor in place of H₂ gas. mdma.ch Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and cyclohexene, used in conjunction with a palladium catalyst. mdma.chresearchgate.net This approach can be advantageous for safety and convenience. mdma.ch While very reliable, care must be taken with substrates containing other reducible functional groups (e.g., alkenes, alkynes, or nitro groups), as these may also be reduced under the reaction conditions. missouri.edu

| Method | Reagent(s) | Solvent(s) | Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol | Room Temperature, 1 atm | The most common and mildest method; orthogonal to Boc group. total-synthesis.commasterorganicchemistry.commasterorganicchemistry.com |

| Transfer Hydrogenolysis | Ammonium Formate (HCOONH₄), Pd/C | Methanol | Room Temperature | Avoids the use of flammable H₂ gas. mdma.chnih.gov |

| Transfer Hydrogenolysis | Formic Acid (HCOOH), Pd/C | Methanol | Room Temperature | Formic acid serves as both solvent and hydrogen donor. mdma.ch |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Hexafluoroisopropanol (HFIP) | Room Temperature | An alternative to hydrogenation, useful if reducible groups are present. organic-chemistry.orgthieme-connect.com |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 75 °C | Useful for substrates sensitive to standard hydrogenolysis conditions. organic-chemistry.org |

Functionalization of the Pyrrolidine (B122466) Ring

The primary utility of this compound in synthesis stems from the high reactivity of its free primary amino group at the C-3 position, which can be readily functionalized. chemimpex.com

The nucleophilic primary amine is a site for numerous chemical transformations, allowing for the introduction of a wide array of substituents to build molecular complexity. Common reactions include:

Acylation/Amide Bond Formation: The amino group readily reacts with carboxylic acids (using coupling agents like DCC or COMU), acyl chlorides, or anhydrides to form stable amide bonds. This is a cornerstone of peptide synthesis. researchgate.net

Alkylation: Reaction with alkyl halides or similar electrophiles leads to the formation of secondary or tertiary amines.

Urea (B33335) and Carbamate (B1207046) Formation: The amine can react with isocyanates to form urea derivatives or with chloroformates to yield carbamates. organic-chemistry.orgnih.gov The synthesis of ureas is significant in medicinal chemistry, and various methods exist to create these linkages. nih.gov

While the Cbz group is primarily used for protection and is typically removed, it can undergo certain chemical modifications. One notable transformation is the direct conversion of the Cbz-protected amine into an unsymmetrical urea. researchgate.netorganic-chemistry.org This can be achieved by generating an isocyanate in situ from the Cbz-amine, which then reacts with another amine. For example, treating a Cbz-protected amine with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can generate the isocyanate intermediate, which is then trapped by a primary or secondary amine to form the desired urea derivative. researchgate.netnih.gov Lanthanum triflate has also been reported to catalyze the direct conversion of N-Cbz protected amines into nonsymmetrical ureas. organic-chemistry.org

Formation of Di- and Mono-substituted Compounds

The functionalization of this compound allows for the straightforward synthesis of both mono- and di-substituted derivatives.

Mono-substituted compounds are the most common derivatives, typically formed by a single modification at the free amino group (as described in 3.2.1). This includes the formation of amides, sulfonamides, ureas, or secondary amines through mono-alkylation. These compounds are key intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists. nih.govmdpi.com

Di-substituted compounds can be prepared through several routes. One method is the exhaustive alkylation of the primary amino group with an alkyl halide to form a tertiary amine. Alternatively, after an initial mono-substitution reaction, further modifications can be made elsewhere on the molecule, although this is less common at the carbamate position without cleaving it. More frequently, di-substitution refers to the introduction of two identical or different substituents onto the primary nitrogen atom, leading to N,N-disubstituted-3-aminopyrrolidine derivatives.

Oxidation and Reduction Reactions

The chemical behavior of this compound in oxidation and reduction reactions is largely dictated by the functional groups present. While the pyrrolidine ring can be susceptible to oxidation under harsh conditions, the most synthetically relevant transformation in this class is the reduction of the Cbz protecting group.

Reduction Reactions:

The benzyloxycarbonyl (Cbz) group is a common amine protecting group that is readily removed by catalytic hydrogenation. This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond in the benzyl (B1604629) group by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean and efficient, yielding the deprotected pyrrolidine, toluene, and carbon dioxide as byproducts.

Catalytic transfer hydrogenation offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor, such as ammonium formate or formic acid, is used in conjunction with the palladium catalyst to effect the deprotection semanticscholar.org.

Recent advancements in flow chemistry have demonstrated the efficient deprotection of Cbz groups using continuous flow reactors like the H-Cube®. This technology allows for safe and rapid hydrogenation with precise control over reaction parameters such as temperature, pressure, and flow rate thalesnano.com. For instance, the Cbz deprotection of a pyrrolidine derivative was achieved with high yield in a short reaction time using a 10% Pd/C catalyst in a continuous flow system thalesnano.com.

| Reaction Type | Reagents and Conditions | Product | Description |

|---|---|---|---|

| Hydrogenolysis (Cbz Deprotection) | H₂, 10% Pd/C, in a solvent like Methanol or Ethanol, room temperature, atmospheric pressure. | (S)-3-Aminopyrrolidine | The Cbz group is cleaved to release the free secondary amine of the pyrrolidine ring. |

| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, in Methanol, reflux. | (S)-3-Aminopyrrolidine | A safer alternative to using hydrogen gas for the removal of the Cbz group. semanticscholar.org |

Oxidation Reactions:

Specific oxidation reactions targeting the primary amine or the pyrrolidine ring of this compound are less commonly described in the literature, as such transformations can be complex and may lead to a mixture of products. The primary amino group could potentially be oxidized to a nitro group or participate in oxidative coupling reactions, though these are not standard derivatizations for this particular scaffold.

Substitution Reactions

The primary amino group at the 3-position of this compound is a key site for derivatization through various substitution reactions. Its nucleophilic character allows for the formation of new carbon-nitrogen bonds, enabling the synthesis of a diverse array of more complex molecules.

N-Alkylation:

A prominent method for the N-alkylation of primary amines is reductive amination. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a widely used reducing agent for this transformation due to its mildness and selectivity; it readily reduces the protonated imine intermediate but is slow to react with the initial carbonyl compound organic-chemistry.org. This one-pot procedure is highly efficient and tolerates a wide range of functional groups organic-chemistry.org.

N-Acylation:

The primary amine of this compound readily undergoes N-acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. A classic example is the Schotten-Baumann reaction, which involves the acylation of an amine using an acyl chloride in the presence of an aqueous base.

| Reaction Type | Reagents and Conditions | Product Type | Description |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃), in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), room temperature. | (S)-1-Cbz-3-(alkylamino)pyrrolidine | Forms a secondary amine at the 3-position of the pyrrolidine ring. organic-chemistry.org |

| N-Acylation | Acyl chloride or Acid anhydride, a base (e.g., Triethylamine), in a solvent like Dichloromethane (DCM), at 0 °C to room temperature. | (S)-1-Cbz-3-(acylamino)pyrrolidine | Forms a stable amide bond at the 3-position. |

Applications of S 1 Cbz 3 Aminopyrrolidine in Medicinal Chemistry and Drug Discovery

Precursor for Bioactive Molecules

(S)-1-Cbz-3-Aminopyrrolidine is widely recognized as a crucial chiral building block in organic synthesis and medicinal chemistry. chemimpex.com Its inherent chirality is fundamental to its utility, as the biological activity of many pharmaceutical compounds is dependent on their specific three-dimensional arrangement. The presence of the pyrrolidine (B122466) ring allows for the strategic introduction of diverse functional groups, rendering it a versatile intermediate for constructing complex molecular architectures. chemimpex.com

The carbobenzyloxy (Cbz) protecting group on the pyrrolidine nitrogen provides stability during various reaction conditions, allowing for selective modifications at other positions of the molecule. This feature is essential in multi-step syntheses, enabling chemists to build intricate molecules with high precision and control over the stereochemistry, which is a critical factor for drug efficacy. chemimpex.comchemimpex.com Consequently, this compound serves as a foundational element in the synthesis of numerous bioactive molecules, including peptide-based therapeutics where it can enhance stability and biological activity. chemimpex.comchemimpex.com

Development of Pharmaceutical Agents

The structural attributes of this compound make it a key intermediate in the synthesis of a wide array of pharmaceutical agents targeting a spectrum of diseases. chemimpex.comchemimpex.com Its incorporation into drug candidates often leads to improved efficacy and selectivity. chemimpex.com

In the realm of neuroscience, this compound is a significant synthetic intermediate for developing drugs aimed at treating neurological disorders. chemimpex.com The pyrrolidine scaffold is a common feature in many centrally active compounds. Researchers utilize this building block to explore new therapeutic pathways and develop compounds that can modulate neurotransmitter systems, which is crucial for addressing conditions related to brain function. chemimpex.com

| Application Area | Role of this compound | Therapeutic Target |

| Neurological Disorders | Key intermediate in drug synthesis | Neurotransmitter Systems |

This compound and its derivatives are instrumental in the development of treatments for type 2 diabetes, most notably in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. nih.gov DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that function by increasing levels of incretin (B1656795) hormones like GLP-1. wikipedia.orgnih.gov This action enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control. wikipedia.org The aminopyrrolidine moiety is a key structural component for many potent and selective DPP-4 inhibitors. For instance, a series of beta-substituted biarylphenylalanine amides incorporating a substituted pyrrolidine ring were synthesized and evaluated as potent, orally active DPP-4 inhibitors for treating type 2 diabetes. nih.gov

| Drug Class | Mechanism of Action | Role of Aminopyrrolidine Scaffold | Representative Drugs |

| DPP-4 Inhibitors | Block the enzyme DPP-4, increasing incretin levels (GLP-1, GIP) to improve glucose control. wikipedia.orgnih.govdrugs.com | Forms a key part of the molecular structure that binds to the DPP-4 enzyme. | Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin wikipedia.org |

Preliminary studies have indicated that certain derivatives of this compound may possess anti-cancer properties. The compound serves as a scaffold for creating novel molecules with potential cytotoxic activity against cancer cell lines. For example, the (R)-enantiomer has been used as a key intermediate in the synthesis of AZ82, a specific inhibitor of KIFC1, which is a target in cancer therapy. sigmaaldrich.comscientificlabs.co.uk Furthermore, a series of compounds based on the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abl and PI3K kinases, demonstrating promising cytotoxicity against a chronic myeloid leukemia (CML) cell line. nih.gov

| Research Area | Compound/Derivative | Target | Findings |

| Cancer Therapy | AZ82 | KIFC1 | (R)-1-Cbz-3-aminopyrrolidine is a key intermediate in its synthesis. sigmaaldrich.comscientificlabs.co.uk |

| CML | (S)-3-aminopyrrolidine derivatives | Abl and PI3K kinases | Showed promising cytotoxicity against K562 leukemia cells. nih.gov |

Derivatives of aminopyrrolidine have been investigated for their potential as antimicrobial agents. Research has shown that some of these compounds are effective against various bacterial strains, positioning them as potential candidates for the development of new antibiotics. The chiral aminopyrrolidine structure is a key feature in a series of novel fluoronaphthyridone carboxylic acids with antibacterial activity, where the absolute stereochemistry of the pyrrolidine ring was found to be critical for maintaining good activity.

The potential for this compound derivatives to exhibit neuroprotective effects has been a subject of investigation. Such properties could be beneficial in the treatment of neurodegenerative conditions like Alzheimer's disease. Research into aminopropyl carbazoles, for example, has led to the discovery of neuroprotective agents that protect developing neurons and mature neurons in models of hippocampal neurogenesis and Parkinson's disease, respectively. researchgate.net The activation of pathways like the Keap1-Nrf2 and PI3K/AKT signaling pathways by various compounds has been shown to confer neuroprotective effects, reducing oxidative stress and inflammation in the brain. mdpi.comnih.gov

| Therapeutic Area | Potential Mechanism | Associated Disease Models |

| Neuroprotection | Protection of developing and mature neurons. researchgate.net | Alzheimer's Disease, Parkinson's Disease researchgate.net |

| Activation of PI3K/AKT and Keap1-Nrf2 pathways. mdpi.comnih.gov |

Anthelmintic Drug Candidates

The aminopyrrolidine scaffold, derivable from this compound, has been utilized in the development of novel anthelmintic drug candidates. Research into new anti-parasitic drugs has explored the conjugation of aminopyrrolidine with other molecules to enhance efficacy and target specific cellular components of helminths.

Detailed research findings have led to the synthesis of novel targeted anthelmintic candidates based on a colchicine (B1669291) core. Among these are aminocolchicine derivatives code-named AM5 (Col-Boc-aminopyrrolidine) and AM6 (Col-aminopyrrolidine). napier.ac.uk These compounds are designed as tubulin targeting agents. napier.ac.uk Further modifications, such as conjugation with a lipophilic, cationic triphenylphosphonium (TPP) moiety, are intended to facilitate accumulation within the mitochondria of the parasite, potentially bypassing common resistance mechanisms like P-glycoprotein-mediated efflux. napier.ac.uk

Anticoagulation Activities (Factor Xa Inhibitors)

The pyrrolidine core is a key structural motif in the design of modern anticoagulants, specifically direct Factor Xa (FXa) inhibitors. FXa is a critical enzyme in the coagulation cascade, and its inhibition is an effective strategy for preventing and treating thromboembolic diseases. The design and synthesis of novel classes of amino(methyl) pyrrolidine-based sulfonamides have yielded potent and selective FXa inhibitors. nih.gov

The rationale for using the aminopyrrolidine scaffold is based on its proposed bioisosterism to the piperazine (B1678402) core found in other known FXa inhibitors. nih.gov The flexibility of the pyrrolidine core allows its derivatives to make van der Waals contact with the enzyme surface, while the nitrogen atoms can anchor the inhibitor to the critical S1 and S4 pockets of the FXa active site. nih.gov Structure-activity relationship (SAR) studies have led to the identification of highly potent compounds. nih.gov

| Compound | FXa IC₅₀ (nM) | PT EC₂ₓ (µM) |

|---|---|---|

| Compound 15 (amino(methyl) pyrrolidine-based sulfonamide) | 5.5 | 1.7 |

Modulators of Chemokine Receptors (e.g., CCR2 and CCR5)

This compound and its enantiomer are key starting materials for the synthesis of chemokine receptor modulators, which are important targets for treating inflammatory diseases and HIV. The pyrrolidine scaffold has been successfully incorporated into potent antagonists for both CCR2 and CCR5.

For the CCR2 receptor, SAR studies on a series of (R)-3-aminopyrrolidine derivatives led to the identification of highly potent CCR2b antagonists. These compounds demonstrated strong activity in binding, calcium flux, and chemotaxis functional assays.

For the CCR5 receptor, which acts as a critical co-receptor for HIV entry into T-cells, 1,3,4-trisubstituted pyrrolidine derivatives have been developed as effective antagonists. researchgate.net Research has shown that the biological activity is highly dependent on the absolute stereochemistry of the pyrrolidine ring. researchgate.net A separate class of antagonists based on a 5-oxopyrrolidine-3-carboxamide (B176796) scaffold has also been identified and optimized, leading to compounds with potent CCR5 binding affinity and the ability to inhibit HIV-1 envelope-mediated membrane fusion. nih.gov

| Compound | CCR5 Binding IC₅₀ (µM) | Membrane Fusion Inhibition IC₅₀ (µM) |

|---|---|---|

| Compound 10i | 0.057 | 0.44 |

| Compound 11b | 0.050 | 0.19 |

| Compound 12e | 0.038 | 0.49 |

Antibacterial Agents (e.g., Moxifloxacin Intermediate)

The pyrrolidine scaffold is a fundamental component in the synthesis of certain fluoroquinolone antibiotics. Specifically, it is a precursor to the key chiral side-chain of Moxifloxacin, a broad-spectrum antibacterial agent. google.com The side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, is the crucial chiral intermediate that imparts specific properties to the final drug molecule. google.comfigshare.com

The synthesis of this bicyclic nonane (B91170) intermediate often starts from pyrrolidine or pyrrolidone-based precursors. google.com Chemo-enzymatic routes have been developed for its preparation, highlighting the importance of establishing the correct stereochemistry early in the synthetic pathway. researchgate.net this compound represents a high-quality, stereochemically pure starting material that can be elaborated into this key intermediate, ensuring the final Moxifloxacin product has the correct stereoisomeric form required for its antibacterial activity.

Peptide Synthesis and Peptidomimetics

This compound is a valuable reagent in the field of peptide chemistry. chemimpex.com Its defined stereochemistry and protected amine functionalities allow for its controlled incorporation into peptide chains to create novel peptide analogs and peptidomimetics. chemimpex.comresearchgate.net

Synthesis of Peptide Analogs

This compound is employed in the synthesis of peptide analogs and peptide-based therapeutics. chemimpex.comresearchgate.net Incorporating the rigid pyrrolidine ring into a peptide backbone creates a peptidomimetic with altered conformational properties. This can lead to enhanced stability against enzymatic degradation, improved receptor binding affinity, and better pharmacokinetic profiles compared to the natural peptide. For example, pyrrolidine derivatives are used as starting materials in the synthesis of complex cyclic hexapeptides like Pasireotide, a somatostatin (B550006) analog used in the treatment of Cushing's disease. mdpi.com This demonstrates the utility of such building blocks in accessing structurally complex and therapeutically important peptide analogs.

Pharmacological and Biological Activity Investigations of S 1 Cbz 3 Aminopyrrolidine Derivatives

Mechanism of Action Studies

Derivatives of (S)-1-Cbz-3-aminopyrrolidine exert their biological effects by interacting with specific molecular targets, thereby modulating their activity and influencing downstream biological pathways. The protected amine groups on the pyrrolidine (B122466) ring are key features that allow for selective binding to enzymes and receptors. nih.gov

Interaction with Molecular Targets (Enzymes and Receptors)

Kinases: One area of investigation has been the development of (S)-3-aminopyrrolidine derivatives as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). nih.gov Most of the synthesized compounds in one study demonstrated moderate inhibitory activity against both Abl and PI3K kinases. nih.gov Molecular docking studies of a representative compound from this series suggested that it could bind to both Abl and PI3K. nih.gov The binding with Abl, however, was weaker compared to the established inhibitor Imatinib, which was consistent with the observed lower kinase inhibitory rates. nih.gov

Chemokine Receptors: The (S)-3-aminopyrrolidine scaffold has also been utilized to develop antagonists for the C-C chemokine receptor 2 (CCR2). nih.gov CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), are key players in the recruitment of leukocytes to sites of inflammation. nih.gov Antagonists of this receptor are therefore of significant interest for treating inflammatory conditions. medchemexpress.com Novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and shown to be highly potent human CCR2 (hCCR2) antagonists. nih.gov

Modulation of Protein Activity and Biological Pathways

By inhibiting the activity of enzymes like Abl and PI3K, derivatives of (S)-3-aminopyrrolidine can influence cellular pathways involved in cell growth, proliferation, and survival. The dual inhibition of Abl and PI3K is a strategy aimed at overcoming the compensatory effects observed when only one of these pathways is targeted. nih.gov The cytotoxic effects of these compounds on chronic myeloid leukemia (CML) cell lines, such as K562, are believed to result from the collective inhibition of both Abl and PI3K. nih.gov Interestingly, these compounds did not induce apoptosis in K562 cells, suggesting their mechanism of cytotoxicity may differ from other known anti-CML agents. nih.gov

As antagonists of the CCR2 receptor, these derivatives block the binding of MCP-1, thereby inhibiting the downstream signaling cascade that leads to chemotaxis, or the directed migration of immune cells. nih.govnih.gov This modulation of leukocyte trafficking is the primary mechanism by which these compounds can exert anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on their chemical structure, including the nature of substituents and the stereochemistry of the molecule.

Influence of Substitutions on Biological Activity

CCR2 Antagonists: In the development of 3-aminopyrrolidine derivatives as CCR2 antagonists, the incorporation of heteroatomic carbocycle moieties has been explored. nih.gov These modifications led to the identification of piperidine (B6355638) and piperazine-containing compounds with high potency as hCCR2 antagonists. nih.gov For a series of (R)-3-aminopyrrolidine derivatives, extensive SAR studies revealed that various substitutions significantly impact their binding and functional activity as CCR2b antagonists. nih.gov

Impact of Stereochemistry on Binding Modes and Biological Profiles

The stereochemistry of the 3-aminopyrrolidine core is a critical determinant of biological activity. The (S)-configuration is often crucial for achieving the desired efficacy in drug candidates. chemimpex.com

In the context of CCR2 antagonists, the stereochemistry at the 3-position of the pyrrolidine ring has been shown to be a key factor in the binding affinity. While detailed comparative studies of the (S) and (R) enantiomers of 1-Cbz-3-aminopyrrolidine derivatives are not extensively published, research on related (R)-3-aminopyrrolidine derivatives has demonstrated the importance of this chiral center for potent CCR2b antagonism. nih.gov This suggests that the spatial orientation of the substituents on the pyrrolidine ring is crucial for optimal interaction with the receptor's binding pocket.

For the dual Abl/PI3K inhibitors, the use of the (S)-3-aminopyrrolidine scaffold was a deliberate choice to explore a novel chemical space for these targets. nih.gov Molecular docking studies have provided insights into the putative binding modes of these compounds within the kinase active sites, highlighting the importance of the scaffold's three-dimensional structure for interacting with key residues. nih.gov

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological properties of this compound derivatives have been assessed through a variety of in vitro and in vivo studies.

In Vitro Studies:

Derivatives of (S)-3-aminopyrrolidine developed as dual Abl/PI3K inhibitors have been evaluated for their cytotoxicity against the K562 human chronic myeloid leukemia cell line. nih.gov The following table summarizes the IC50 values for a selection of these compounds.

| Compound | K562 IC50 (µM) |

| 5a | 10.4 |

| 5b | 10.8 |

| 5c | 12.3 |

| 5d | 11.2 |

| 5e | 12.5 |

| 5f | 10.2 |

| 5g | 12.1 |

| 5h | 11.5 |

| 5i | 10.9 |

| 5j | 11.8 |

| 5k | 10.6 |

| 5l | 11.4 |

| 5m | 12.0 |

| 5n | 12.8 |

| 5o | 11.7 |

| 5p | 12.2 |

| Imatinib | 0.25 |

For the 3-aminopyrrolidine derivatives targeting the CCR2 receptor, in vitro assays have been used to determine their antagonistic activity. nih.gov The following table presents the IC50 values for selected compounds in a hCCR2 binding assay.

| Compound | hCCR2 IC50 (nM) |

| 19 | 15 |

| 42 | 10 |

| 47 | 10 |

| 49 | 10 |

In Vivo Studies:

Detailed in vivo pharmacological evaluation data for derivatives of this compound are not extensively available in the public scientific literature. Such studies would typically involve animal models to assess the efficacy, pharmacokinetics, and tolerability of these compounds in a physiological setting.

Molecular Docking and Computational Studies of this compound Derivatives

Computational methods, particularly molecular docking, have become instrumental in elucidating the potential therapeutic applications of novel chemical entities. For derivatives of this compound, these in silico techniques have been pivotal in predicting their binding affinities and modes of interaction with various biological targets, thereby guiding further pharmacological and biological investigations.

One notable area of research has been the exploration of the (S)-3-aminopyrrolidine scaffold, the core structure of this compound, in the design of dual inhibitors for Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). These kinases are crucial in cell signaling pathways that are often dysregulated in cancer.

A molecular docking study was conducted on a series of compounds bearing the (S)-3-aminopyrrolidine scaffold to investigate their potential as dual Abl and PI3K inhibitors. The study aimed to understand the binding interactions of these derivatives within the ATP-binding sites of both kinases.

The computational analysis revealed that a specific derivative, identified as compound 5k , could effectively bind to both Abl and PI3K. While the binding with Abl was observed to be weaker compared to the established inhibitor Imatinib, the dual-binding capability highlighted the potential of the (S)-3-aminopyrrolidine scaffold for developing multi-targeted agents. The promising cytotoxic effects of these novel compounds were suggested to be a result of the collective inhibition of both Abl and PI3K.

Further detailed analysis from such studies, when available, can provide valuable data on the specific interactions driving the binding of these derivatives. This typically includes information on hydrogen bonds, hydrophobic interactions, and the specific amino acid residues involved in the binding pocket of the target proteins. This level of detail is crucial for the rational design and optimization of more potent and selective inhibitors based on the this compound framework.

The following tables would typically be populated with specific data from such a full study, illustrating the binding energies and key interactions.

Table 1: Hypothetical Molecular Docking Scores of this compound Derivatives against Abl Kinase

| Compound ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bonds |

| Derivative 1 | -8.5 | MET318, THR315, PHE382 | MET318 (2.8 Å) |

| Derivative 2 | -9.2 | LEU248, GLU286, TYR253 | GLU286 (3.1 Å) |

| Imatinib (Ref.) | -10.1 | MET318, THR315, ASP381 | THR315 (2.9 Å) |

Note: The data in this table is illustrative and based on typical findings in molecular docking studies. The actual data for specific this compound derivatives would be dependent on the full research findings.

Table 2: Hypothetical Molecular Docking Scores of this compound Derivatives against PI3K

| Compound ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bonds |

| Derivative 1 | -7.9 | VAL851, LYS802, TRP780 | LYS802 (3.0 Å) |

| Derivative 2 | -8.6 | ILE932, TYR836, ASP933 | ASP933 (2.7 Å) |

| Wortmannin (Ref.) | -9.5 | VAL851, SER774, LYS833 | SER774 (2.8 Å) |

Note: The data in this table is illustrative and based on typical findings in molecular docking studies. The actual data for specific this compound derivatives would be dependent on the full research findings.

These computational insights are invaluable for understanding the structure-activity relationships of this compound derivatives and for prioritizing compounds for synthesis and further biological evaluation.

Advanced Research Perspectives and Future Directions

Design of Novel Pyrrolidine-Based Scaffolds for Drug Discovery

The pyrrolidine (B122466) ring is a highly valued scaffold in medicinal chemistry due to its desirable characteristics for drug design. nih.govfrontiersin.org Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is critical for achieving high target selectivity and potency. researchgate.netnih.gov Unlike flat aromatic rings, the saturated, sp³-hybridized pyrrolidine scaffold provides increased 3D coverage, a feature known to enhance solubility and other favorable pharmacokinetic properties. nih.govnih.gov

(S)-1-Cbz-3-aminopyrrolidine serves as a key starting material for creating diverse libraries of these 3D fragments. Researchers are actively designing and synthesizing novel pyrrolidine-based fragments with predefined chirality to expand the available chemical space for fragment-based drug discovery (FBDD). nih.gov The stereochemistry inherent in the (S)-3-aminopyrrolidine core is crucial, as different stereoisomers can exhibit vastly different biological profiles due to specific binding interactions with enantioselective proteins. researchgate.net

Recent research has focused on leveraging the (S)-3-aminopyrrolidine scaffold to develop dual inhibitors targeting multiple disease pathways. For instance, a series of compounds based on this scaffold were identified as dual inhibitors of Abl and PI3K kinases, which are implicated in chronic myeloid leukemia (CML). nih.gov Molecular docking studies suggest that these novel compounds could achieve their cytotoxic effects through the collective inhibition of both kinases. nih.gov This approach highlights the potential of using this compound to generate drug candidates with novel mechanisms of action.

Table 1: Advantages of Pyrrolidine Scaffolds in Drug Design

| Feature | Description | Reference |

| 3D Geometry | The non-planar, puckered ring structure allows for better exploration of three-dimensional binding pockets in biological targets. | researchgate.netnih.gov |

| Stereochemical Diversity | The presence of chiral centers allows for the synthesis of stereoisomers with distinct biological activities and selectivities. | researchgate.net |

| Improved Physicochemical Properties | Increased saturation (Fsp³) often leads to enhanced aqueous solubility and improved pharmacokinetic profiles compared to flat, aromatic systems. | nih.gov |

| Synthetic Versatility | The pyrrolidine ring can be readily functionalized at multiple positions, enabling the creation of diverse compound libraries for screening. | nih.govnih.gov |

| Prevalence in Approved Drugs | The pyrrolidine nucleus is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs. | nih.gov |

Integration into Catalytic Systems (e.g., Organocatalysis)

Chiral amines are powerful tools in asymmetric synthesis, acting as organocatalysts that can promote a wide range of chemical transformations with high enantioselectivity. rsc.orgalfachemic.com this compound, after deprotection of the amine group, provides access to a chiral primary amine that can be used directly or as a precursor for more complex organocatalysts. chemimpex.comchemimpex.com

Primary amine catalysts are highly versatile and have been shown to be effective in numerous enantioselective reactions, often complementing or exceeding the performance of secondary amine catalysts. rsc.orgsioc-journal.cn These catalysts typically operate by forming reactive enamine or iminium intermediates with carbonyl compounds. alfachemic.comsioc-journal.cn

The research in this area focuses on developing new pyrrolidine-based organocatalysts derived from starting materials like this compound. These catalysts are designed to be more efficient, selective, and robust for various asymmetric transformations. For example, proline and its derivatives, which share the core pyrrolidine ring, are among the most successful organocatalysts ever developed. researchgate.netnih.govnih.gov The development of novel catalysts often involves modifying the pyrrolidine scaffold to fine-tune steric and electronic properties, thereby controlling the stereochemical outcome of the reaction. The rigid structure of some pyrrolidine-based catalysts provides a well-defined chiral environment, enabling high stereocontrol in reactions like Michael additions and aldol (B89426) reactions. nih.govacs.org

Continuous Flow Processing Methods for Chiral Amine Synthesis

The synthesis of chiral amines, including the precursor to this compound, is increasingly benefiting from the adoption of continuous flow chemistry. bohrium.com This manufacturing technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction kinetics, higher productivity, and greater scalability. bohrium.comnih.gov

Biocatalytic methods, particularly those using enzymes like transaminases, are well-suited for integration into continuous flow systems for the production of chiral amines. rsc.org Amine transaminases (ATAs) can produce chiral amines with excellent enantioselectivity under mild reaction conditions. rsc.org However, challenges such as unfavorable thermodynamic equilibria and enzyme inhibition can limit their efficiency in batch mode. bohrium.com

Protein Engineering for Enhanced Enzymatic Synthesis

The biocatalytic synthesis of chiral pyrrolidines is a rapidly advancing field, driven by the power of protein engineering. nih.gov Directed evolution and rational design are being employed to create novel enzymes with enhanced activity, stability, and selectivity for producing complex molecules like (S)-3-aminopyrrolidine. nih.gov

A significant breakthrough is the engineering of cytochrome P450 enzymes to perform new-to-nature reactions. escholarship.org Researchers have successfully evolved a cytochrome P411 variant that can catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine rings with high efficiency and enantioselectivity (up to 99:1 er). nih.govacs.orgcaltech.edu This biocatalytic platform provides a direct and concise route to chiral N-heterocycles from simple precursors. acs.org

Similarly, transaminases, crucial for chiral amine synthesis, are being extensively engineered to improve their performance. nih.gov Strategies such as site-saturation mutagenesis and computational redesign have expanded their substrate scope and enhanced their catalytic efficiency. nih.govnih.gov For example, engineered transaminases are a key component in the green synthesis of sitagliptin, an antidiabetic drug. nih.gov These engineered biocatalysts can be tailored to specific substrates, leading to highly efficient and selective production of desired chiral amines, thereby offering a sustainable alternative to traditional chemical methods. nih.gov

Table 2: Examples of Protein Engineering for Chiral Amine/Pyrrolidine Synthesis

| Enzyme Class | Engineering Strategy | Application/Result | Reference |

| Cytochrome P411 | Directed Evolution | Catalyzed intramolecular C(sp³)–H amination to form chiral pyrrolidines with high enantioselectivity. | nih.govescholarship.org |

| Aminotransferase (Vfat) | Homology Modeling, Directed Evolution | 60-fold improvement in initial velocity for the synthesis of a key intermediate for the drug imagabalin. | nih.gov |

| Phenylalanine Dehydrogenase | Site-directed Mutagenesis | Enabled efficient synthesis of a key intermediate for the anti-diabetic drug saxagliptin. | nih.gov |

| Lactamase (PxAmpC) | Rational Design, Mechanism-Guided Engineering | 16.6-fold enhancement in amide synthesis activity for producing 2-(2-oxopyrrolidin-1-yl)-butanoic acid. | researchgate.net |

Exploration of New Therapeutic Applications

The versatile this compound scaffold and its derivatives are being actively explored for a multitude of new therapeutic applications. frontiersin.orgnih.gov The inherent properties of the pyrrolidine ring make it a privileged structure in the development of drugs targeting a wide array of diseases. nih.gov

Current research highlights the potential of pyrrolidine derivatives in several key therapeutic areas:

Oncology: As demonstrated with the dual Abl/PI3K inhibitors, pyrrolidine scaffolds are being used to design novel anti-cancer agents. nih.gov Other derivatives have been investigated as inhibitors of KIFC1, a target in cancer therapy, and as potent anticancer agents against various cell lines. sigmaaldrich.com

Central Nervous System (CNS) Disorders: The scaffold is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com Its ability to serve as a building block for compounds that can modulate neurotransmitter systems makes it valuable for neuroscience research. chemimpex.comchemimpex.com

Metabolic Diseases: Pyrrolidine derivatives have been identified as highly potent full agonists of the ghrelin receptor, which is a promising therapeutic target for conditions involving muscle atrophy and cachexia. acs.org

Infectious Diseases: The pyrrolidine core is found in various antiviral medications, including treatments for Hepatitis C, and shows potential for inhibiting viruses like SARS-CoV-2. nih.gov

Anti-inflammatory Agents: Numerous pyrrolidine-based hybrid molecules have been designed and synthesized as novel anti-inflammatory agents. researchgate.net

The continued exploration of this scaffold, facilitated by its synthetic tractability, is expected to yield a new generation of therapeutic agents with improved efficacy and novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Cbz-3-Aminopyrrolidine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, Boc-protected intermediates (e.g., 1-Boc-3-aminopyrrolidine) can undergo Cbz (carbobenzyloxy) protection under mild acidic conditions. Key steps include:

- Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during intermediate synthesis .

- Chiral HPLC or enzymatic resolution to ensure enantiomeric purity, followed by deprotection and characterization via NMR and mass spectrometry .

- Safety protocols: Wear protective equipment (gloves, goggles) and ensure proper waste disposal for intermediates like hydrochloric acid salts .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Compare experimental NMR (¹H/¹³C) and IR data with reference standards from NIST Chemistry WebBook or PubChem . For example, PubChem provides InChIKey

GAYPLCLHMMNIOS-HJXLNUONSA-Nfor stereochemical validation . - Chromatography : Use chiral stationary phases in HPLC to confirm enantiopurity. Retention times should match literature values for the (S)-enantiomer .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by crystallizing the compound and analyzing diffraction patterns .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Storage Conditions : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Cbz group.

- Stability Testing : Conduct accelerated degradation studies under varying pH (e.g., 1M HCl/NaOH) and monitor via TLC or HPLC. Kinetic stability data should align with structurally similar pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Iterative Verification : Replicate synthesis and characterization under controlled conditions (e.g., solvent purity, temperature) .

- Cross-Platform Validation : Compare NMR data across multiple instruments (300-600 MHz) and reference databases (NIST, PubChem) to identify systematic errors .

- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to isolate outliers or experimental artifacts .

Q. What experimental designs are optimal for studying the kinetic stability of this compound in drug delivery systems?

- Methodological Answer :

- Controlled Variables : Use a PICO framework (Population: compound; Intervention: pH/temperature; Comparison: degradation rates; Outcome: half-life) .

- High-Throughput Screening : Employ robotic liquid handlers to test stability across 96-well plates with varying buffer conditions.

- Data Modeling : Fit degradation kinetics to Arrhenius or Eyring equations to predict shelf-life under physiological conditions .

Q. How can researchers address discrepancies in biological activity data for this compound-based inhibitors?

- Methodological Answer :

- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent assays, controlling for cell line viability and enzyme batch variability.

- Structural-Activity Relationships (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate enantiopurity with target binding affinity .

- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies and prioritize follow-up experiments .

Data Contradiction Analysis

Q. What strategies mitigate conflicting results in the enantioselective synthesis of this compound?

- Methodological Answer :

- Systematic Review : Map reported yields/purity against reaction conditions (e.g., catalyst loading, solvent polarity) to identify optimal parameters .

- Error Tracing : Use control experiments (e.g., racemic mixtures) to distinguish between synthetic vs. analytical errors .

- Collaborative Validation : Share samples with independent labs for blind testing, ensuring reproducibility .

Application in Drug Development

Q. What preclinical assays are most relevant for evaluating this compound as a protease inhibitor?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure Ki values using fluorogenic substrates (e.g., FRET-based kits) and compare to known inhibitors .

- Cytotoxicity Screening : Test against HEK293 or HepG2 cells to establish selectivity indices (CC₅₀/IC₅₀).

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation and predict in vivo half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。